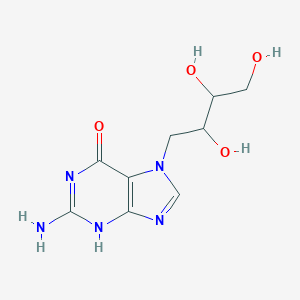

2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one is a purine derivative, which is a class of molecules that play a vital role in the structure of nucleic acids and are integral to the function of living cells. While the specific compound is not directly discussed in the provided papers, purine derivatives are frequently studied for their potential in drug development and biochemical applications.

Synthesis Analysis

The synthesis of purine derivatives often involves the substitution of different functional groups onto the purine scaffold. For example, the synthesis of 6-(2-thienyl)purine nucleoside derivatives involves the 6-substitution of 6-iodopurine nucleosides with tributylstannylthiophene or tributylstannylfuran . This method could potentially be adapted for the synthesis of 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one by substituting the appropriate hydroxybutyl group at the correct position on the purine ring.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. The vibrational spectroscopy and molecular docking studies on a related compound, 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate, provide insights into the electronic properties and potential drug interactions of purine derivatives . The optimized molecular structure and vibrational frequencies obtained theoretically can inform the understanding of the molecular structure of 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one.

Chemical Reactions Analysis

The reactivity of purine derivatives is influenced by their electronic structure and the presence of functional groups that can participate in chemical reactions. The electronic properties, such as the HOMO-LUMO gap, can indicate the reactivity of the molecule . The study of the unnatural base pairs formed by 2-amino-6-(2-thienyl)purine with pyridin-2-one nucleosides shows how modifications to the purine structure can affect its chemical interactions with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The electronic properties, such as UV-Vis spectrum and band gap energy, provide information about the compound's behavior under different conditions . The molecular docking studies can also reveal the potential biological activity of the compound, such as antiviral activity, by analyzing its interactions with viral proteins .

Aplicaciones Científicas De Investigación

Amino Acids in Peptide Synthesis and Structural Studies

Amino acids, including those with specific functional groups and stereochemistry, play critical roles in peptide synthesis and structural analysis. For example, the introduction of alpha-aminoisobutyric acid (Aib) into peptides limits the range of accessible backbone conformations, facilitating the study of microbial peptides and their transmembrane channel formations. This has spurred significant interest in the stereochemistry of Aib-containing peptides, summarizing theoretical studies and examining data from crystal structure analyses to establish rigid models for peptide conformational analysis (Prasad & Balaram, 1984).

Antimicrobial Potential of Chitosan

Chitosan, derived from the natural amino sugar chitin, showcases the antimicrobial potential, underscoring the versatile applications of amino acid-derived biopolymers. Its unique chemical structure, featuring high charge density and extensive hydrogen bonding capacity, allows for a wide range of applications beyond antimicrobial activity, including biocompatibility and biodegradability (Raafat & Sahl, 2009).

Metabolomics and Biomarkers of Exposure

In the context of metabolomics, the analysis of amino acid derivatives and their metabolites provides crucial insights into exposure biomarkers and metabolic alterations. For instance, the metabolic fate of compounds such as amitriptyline and its derivatives highlights the complex metabolic pathways involving hydroxylation and conjugation, underscoring the importance of understanding amino acid metabolism in pharmacological contexts (Breyer‐Pfaff, 2004).

Conjugation Reactions in Drug Metabolism

The developmental aspects of drug conjugation, particularly glucuronidation, emphasize the role of amino acids and their derivatives in the detoxification processes. This review covers the mechanisms regulating the perinatal development of phase 2 reactions, including conjugation with amino acids, highlighting the biochemical basis for understanding drug metabolism and its implications for pharmacotherapy (Dutton, 1978).

Propiedades

IUPAC Name |

2-amino-7-(2,3,4-trihydroxybutyl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(18)13-9)14(3-11-7)1-4(16)5(17)2-15/h3-5,15-17H,1-2H2,(H3,10,12,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTFQVFOBKFZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(C(CO)O)O)C(=O)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60917206 |

Source

|

| Record name | 4-(6-Hydroxy-2-imino-2,3-dihydro-7H-purin-7-yl)butane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one | |

CAS RN |

93905-80-7 |

Source

|

| Record name | Guanine, 7-(2,3,4-trihydroxybutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093905807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-Hydroxy-2-imino-2,3-dihydro-7H-purin-7-yl)butane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)